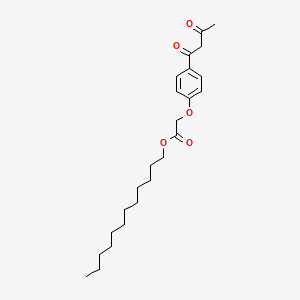

Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate

Description

Contextualization within Beta-Diketone and Ester Chemistry

The structure of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate contains two key functional groups that are fundamental to organic chemistry: a beta-diketone and an ester.

The beta-diketone (or 1,3-diketone) moiety is characterized by two ketone groups separated by a single carbon atom. This arrangement leads to a pronounced acidity of the central methylene (B1212753) protons and the ability to exist in a tautomeric equilibrium with its enol form. This keto-enol tautomerism is a critical feature, influencing the molecule's reactivity, polarity, and potential to act as a chelating agent for metal ions. Beta-diketones are widely used as versatile building blocks in the synthesis of heterocyclic compounds like pyrazoles and isoxazoles.

The ester functionality in this molecule is a dodecyl acetate (B1210297) group. Esters are derivatives of carboxylic acids and are known for their role in a vast array of natural and synthetic compounds. The long dodecyl (or lauryl) hydrocarbon chain imparts significant lipophilicity to the molecule, which would be expected to influence its solubility and physical properties, such as its melting and boiling points. The synthesis of esters, typically through the Fischer esterification of a carboxylic acid and an alcohol or the reaction of an acyl halide with an alcohol, is a cornerstone of organic synthesis.

Significance of Phenoxy Acetate Derivatives in Organic Synthesis

The core of the molecule is a phenoxy acetate derivative. This structural motif, consisting of a phenyl ring linked to an acetate group through an ether bond, is found in a variety of compounds with diverse applications. Phenoxyacetic acids and their esters are important intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, they form the backbone of certain classes of herbicides and fibrate drugs. The substitution pattern on the phenyl ring can be readily modified, allowing for the fine-tuning of the molecule's biological activity and physical properties. The synthesis of phenoxy acetate derivatives often involves the Williamson ether synthesis, reacting a phenol (B47542) with an alpha-haloacetate.

Rationale for Dedicated Academic Investigation

Despite the well-established chemistry of its constituent parts, a thorough academic investigation of this compound is conspicuously absent from the scientific literature. This lack of dedicated research presents a clear opportunity for further study.

The combination of a metal-chelating beta-diketone group with a long lipophilic chain, all attached to a versatile phenoxy acetate scaffold, suggests several avenues for investigation. The compound could be explored for its potential as a novel extractant for metal ions, a phase-transfer catalyst, or as a precursor for the synthesis of more complex molecules with potential applications in materials science or as biologically active agents.

A systematic study of its synthesis, purification, and characterization would provide valuable data for the chemical community. Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would confirm its structure and provide insight into the keto-enol tautomerism of the beta-diketone moiety in different environments. An investigation into its physical properties, such as its melting point, boiling point, and solubility, would be essential for any potential application. Furthermore, exploring its reactivity, particularly at the beta-diketone and ester functionalities, could uncover novel synthetic transformations. The availability of analytical methods, such as a reported reverse-phase HPLC protocol, provides a starting point for such investigations. sielc.com

Given the rich chemistry of beta-diketones, esters, and phenoxy acetates, a dedicated study of this compound is warranted to fully understand its properties and unlock its potential.

Structure

2D Structure

Properties

CAS No. |

93777-21-0 |

|---|---|

Molecular Formula |

C24H36O5 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

dodecyl 2-[4-(3-oxobutanoyl)phenoxy]acetate |

InChI |

InChI=1S/C24H36O5/c1-3-4-5-6-7-8-9-10-11-12-17-28-24(27)19-29-22-15-13-21(14-16-22)23(26)18-20(2)25/h13-16H,3-12,17-19H2,1-2H3 |

InChI Key |

AKATWDMRLRLIRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)COC1=CC=C(C=C1)C(=O)CC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Elucidation of Synthetic Routes to Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate

The construction of the target molecule can be logically approached by sequentially building its core components: the phenoxyacetic acid backbone, the introduction of the 1,3-dioxobutyl group, and the final esterification with dodecanol (B89629).

A plausible and efficient multi-step synthesis for this compound is proposed, commencing with readily available starting materials. The sequence is designed to control regioselectivity and maximize yield at each stage.

Step 1: Synthesis of Ethyl (4-hydroxyphenoxy)acetate

The initial step involves the formation of the phenoxyacetate (B1228835) ether linkage. This is typically achieved through a Williamson ether synthesis. rsc.orgchemistrytalk.org 4-Hydroxyphenol (hydroquinone) is reacted with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a suitable base. The base, commonly potassium carbonate (K₂CO₃), deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion in an Sₙ2 reaction to yield ethyl (4-hydroxyphenoxy)acetate. libretexts.org The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or acetonitrile (B52724) to facilitate the nucleophilic substitution.

Step 2: Fries Rearrangement/Friedel-Crafts Acylation to Introduce the Dioxobutyl Group

The introduction of the 1,3-dioxobutyl side chain onto the aromatic ring is a critical step. This can be accomplished via a Friedel-Crafts acylation reaction. byjus.comsigmaaldrich.com The synthesized ethyl (4-hydroxyphenoxy)acetate is treated with diketene (B1670635) or ethyl acetoacetate (B1235776) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). stackexchange.com The Lewis acid activates the acylating agent, generating a reactive acylium ion or a related electrophilic species. masterorganicchemistry.com This electrophile then attacks the electron-rich phenol (B47542) ring, preferentially at the ortho position to the hydroxyl group due to its activating and directing effects. This C-acylation leads to the formation of ethyl (4-(1,3-dioxobutyl)phenoxy)acetate. It is crucial to control the reaction conditions, as O-acylation on the phenolic hydroxyl group can be a competing side reaction.

Step 3: Transesterification to this compound

The final step is the conversion of the ethyl ester to the desired dodecyl ester. This is achieved through transesterification. nih.govbohrium.com The ethyl (4-(1,3-dioxobutyl)phenoxy)acetate is reacted with dodecanol in the presence of a suitable catalyst. Given the presence of the β-keto ester functionality, selective transesterification is possible under mild conditions. nih.gov Various catalysts, including acid catalysts (e.g., p-toluenesulfonic acid), base catalysts, or organometallic complexes, can be employed. The reaction is typically driven to completion by removing the ethanol (B145695) byproduct, often through distillation. This method is generally preferred over direct esterification of the corresponding carboxylic acid, as β-keto acids are prone to decarboxylation upon heating. nih.gov

A summary of the proposed synthetic route is presented below:

| Step | Reactants | Reagents/Catalysts | Product | Reaction Type |

| 1 | 4-Hydroxyphenol, Ethyl Bromoacetate | K₂CO₃, Acetone | Ethyl (4-hydroxyphenoxy)acetate | Williamson Ether Synthesis |

| 2 | Ethyl (4-hydroxyphenoxy)acetate, Diketene | AlCl₃ | Ethyl (4-(1,3-dioxobutyl)phenoxy)acetate | Friedel-Crafts Acylation |

| 3 | Ethyl (4-(1,3-dioxobutyl)phenoxy)acetate, Dodecanol | Acid or Base Catalyst | This compound | Transesterification |

While the outlined synthesis is robust, alternative precursors and catalysts can be considered for optimization and to address specific synthetic challenges.

For the formation of the phenoxyacetate, instead of ethyl bromoacetate, other haloacetates like ethyl chloroacetate (B1199739) or iodoacetate could be used, with reactivity following the order I > Br > Cl. The choice of base can also be varied, with stronger bases like sodium hydride (NaH) ensuring complete deprotonation of the phenol, although this requires stricter anhydrous conditions.

In the acylation step, alternatives to diketene include acetoacetic acid itself or its esters, though this may require harsher conditions. Lewis acids other than AlCl₃, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can also catalyze the Friedel-Crafts reaction, sometimes offering better yields or selectivity depending on the substrate. sigmaaldrich.comajptr.com Boron trifluoride (BF₃) is another common Lewis acid for such transformations.

For the final esterification, direct esterification of the corresponding carboxylic acid ((4-(1,3-dioxobutyl)phenoxy)acetic acid) with dodecanol using classic methods like Fischer esterification (with a strong acid catalyst like sulfuric acid) is a possibility. chemguide.co.uk However, this requires the initial hydrolysis of the ethyl ester and subsequent purification of the potentially unstable β-keto acid. Modern coupling reagents used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), could also effect the esterification under mild conditions. frontiersin.org For long-chain alcohols, specific catalysts like ferric chloride hexahydrate have been shown to be effective. researchgate.net

Scaling up the synthesis of this compound from laboratory to research-scale quantities presents several considerations for each step.

Williamson Ether Synthesis: This reaction is generally scalable. However, ensuring efficient mixing of the heterogeneous mixture (solid K₂CO₃ in a solvent) becomes important on a larger scale. The use of phase-transfer catalysts could be explored to facilitate the reaction between the aqueous or solid phenoxide and the organic-soluble haloacetate.

Friedel-Crafts Acylation: This step can be challenging to scale. The reaction is often exothermic and requires careful temperature control to prevent side reactions. The use of large quantities of AlCl₃ can lead to issues with workup and waste disposal. The development of heterogeneous, recyclable Lewis acid catalysts would be highly beneficial for scalability.

Transesterification: This step is generally scalable, especially if the removal of the low-boiling alcohol byproduct (ethanol) is efficiently managed under reduced pressure. The choice of a recoverable and reusable catalyst would enhance the economic and environmental viability of the process on a larger scale.

Reaction Mechanisms of Formation and Interconversion

A detailed understanding of the reaction mechanisms is essential for optimizing reaction conditions and minimizing the formation of byproducts.

The synthesis of this compound involves a sequence of reactions dominated by nucleophilic and electrophilic pathways.

Williamson Ether Synthesis (Nucleophilic Substitution): The formation of the ether linkage proceeds via an Sₙ2 mechanism. chemistrytalk.orglibretexts.org The base removes the acidic proton from the phenol to generate a potent nucleophile, the phenoxide ion. This ion then attacks the electrophilic α-carbon of the ethyl haloacetate, leading to the displacement of the halide leaving group and the formation of the C-O ether bond. The reaction is bimolecular, with its rate dependent on the concentrations of both the phenoxide and the haloacetate. rsc.orgresearchgate.net

Friedel-Crafts Acylation (Electrophilic Aromatic Substitution): This reaction is a classic example of electrophilic aromatic substitution. byjus.compw.live The mechanism involves several steps:

Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the acylating agent (e.g., diketene or an acyl chloride derived from it), creating a highly electrophilic acylium ion or a polarized complex. masterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of the phenol acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost.

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the C-acylated product. The catalyst is regenerated in this step.

Esterification/Transesterification (Nucleophilic Acyl Substitution): The formation of the final ester bond occurs through a nucleophilic acyl substitution mechanism. In acid-catalyzed transesterification, the carbonyl oxygen of the ethyl ester is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic. The nucleophilic dodecanol then attacks this carbon, forming a tetrahedral intermediate. Proton transfer and subsequent elimination of an ethanol molecule yield the dodecyl ester and regenerate the acid catalyst. nih.gov

The primary intermediates in the synthetic sequence are the products of each step: ethyl (4-hydroxyphenoxy)acetate and ethyl (4-(1,3-dioxobutyl)phenoxy)acetate. Within each reaction, transient intermediates play a crucial role.

Phenoxide Ion: In the Williamson ether synthesis, the phenoxide ion is a key reactive intermediate formed by the deprotonation of the starting phenol.

Acylium Ion and Sigma Complex: In the Friedel-Crafts acylation, the acylium ion (or its complex with the Lewis acid) is the critical electrophilic intermediate. sigmaaldrich.com The subsequent sigma complex (arenium ion) is the intermediate formed during the addition of the electrophile to the aromatic ring. Its stability influences the reaction rate and regioselectivity.

Tetrahedral Intermediate: During transesterification, the addition of dodecanol to the protonated ethyl ester forms a neutral tetrahedral intermediate. This species is central to the substitution process, collapsing to form the product by expelling the leaving group (ethanol).

Stereochemical Control in Synthesis

Achieving stereochemical control in the synthesis of molecules with chiral centers is a significant focus of modern organic chemistry. While this compound itself does not possess a chiral center in its ground state, the reduction of the β-dicarbonyl system can lead to the formation of a chiral β-hydroxy ketone. Therefore, the principles of stereoselective synthesis are highly relevant for producing specific stereoisomers of its derivatives.

The asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable building blocks in the synthesis of natural products. google.com Biocatalysis, employing enzymes such as ketoreductases from baker's yeast (Saccharomyces cerevisiae), has been extensively studied for the stereoselective reduction of β-keto esters. nih.govresearchgate.netacs.org By genetically engineering these yeasts to overexpress specific reductases with desired stereoselectivity, high enantiomeric excesses of either the (R)- or (S)-β-hydroxy ester can be obtained. nih.govacs.org

Another powerful approach for stereochemical control is the use of chiral organocatalysts. For instance, bifunctional rosin-derived amine thiourea (B124793) catalysts have been shown to be effective in the asymmetric addition of 1,3-dicarbonyl compounds to nitroalkenes, demonstrating the potential for creating stereocenters adjacent to the dicarbonyl unit. acs.org Similarly, P-chiral phosphinamide organocatalysts have been successfully used for the desymmetric enantioselective reduction of cyclic 1,3-diketones, yielding chiral cyclic 3-hydroxy ketones with high enantioselectivity. acs.org These methodologies could be adapted to control the stereochemistry of derivatives of this compound.

Chemical Derivatization and Functional Group Transformations

The presence of three distinct functional groups in this compound—the dodecyl chain, the phenoxy acetate (B1210297) moiety, and the 1,3-dioxobutyl system—offers a rich landscape for chemical derivatization and functional group transformations. Selective modification at each of these sites can lead to a diverse library of new compounds with potentially unique properties.

Selective Modification of the Dodecyl Chain

The long dodecyl chain is a key feature of the molecule, contributing significantly to its lipophilicity. Modifications to this chain can modulate its physical properties, such as its solubility and melting point.

Selective transformations of the dodecyl ester can be achieved through various methods. Transesterification, for instance, allows for the exchange of the dodecyl group with other alkyl or functionalized alcohol moieties. This can be accomplished under acidic or basic conditions, or more mildly using enzyme catalysts like lipases, which can offer high selectivity. google.com Peptide coupling reagents, such as TBTU, TATU, or COMU, can also be employed for the efficient formation of esters from the corresponding carboxylic acid (obtained by hydrolysis of the dodecyl ester) and various alcohols, including phenols and tertiary alcohols, under mild, room-temperature conditions. luxembourg-bio.com

The terminal methyl group of the dodecyl chain, while generally unreactive, could potentially undergo functionalization through radical-mediated processes, although achieving high selectivity at a specific position on the long alkyl chain is challenging.

Transformations at the Phenoxy Acetate Moiety

The phenoxy acetate moiety provides several sites for chemical modification. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The position of these substitutions will be directed by the existing ether and acetoacetyl substituents. Chlorinated phenoxyacetic acid derivatives, for example, are a well-known class of herbicides, highlighting the impact of substitution on the biological activity of such compounds. nih.gov

The ester group of the phenoxy acetate can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, providing a versatile handle for further derivatization. luxembourg-bio.com For instance, reaction with various amines in the presence of a coupling agent would yield a range of phenoxyacetamides.

Chemical Reactivity of the 1,3-Dioxobutyl System

The 1,3-dioxobutyl group, also known as an acetoacetyl group, is a highly versatile functional moiety. wikipedia.org The methylene (B1212753) protons located between the two carbonyl groups are significantly acidic (pKa ≈ 11 for ethyl acetoacetate) due to the resonance stabilization of the resulting enolate. libretexts.org This allows for easy deprotonation with a suitable base, such as an alkoxide, to form a nucleophilic enolate.

This enolate can undergo a variety of carbon-carbon bond-forming reactions, most notably alkylation with alkyl halides. libretexts.orgyoutube.com This provides a straightforward method for introducing substituents at the α-position between the two carbonyls. The reaction is typically carried out using a base like sodium ethoxide in ethanol. It is also possible to perform a second alkylation by using a stronger base to deprotonate the mono-alkylated product.

The carbonyl groups themselves are also reactive sites. They can undergo condensation reactions with amines or hydrazines to form heterocyclic compounds such as pyrazoles or pyrimidines. britannica.com Furthermore, the ketone can be selectively reduced to a secondary alcohol, as discussed in the context of stereochemical control. This reduction can be achieved using various reducing agents, with the choice of reagent influencing the stereochemical outcome.

The β-dicarbonyl unit can also be cleaved under certain conditions. For instance, strongly basic conditions can lead to a retro-Claisen condensation, cleaving the bond between the carbonyl carbons. youtube.com

Table of Research Findings on Related Compound Transformations:

| Starting Material | Reagent/Catalyst | Product Type | Key Findings | Reference |

| β-Keto Ester | Lipase (e.g., CALB) | Chiral β-Hydroxy Ester | High chemo- and stereoselectivity in transesterification and reduction. | google.com |

| 1,3-Dicarbonyl Compound | Rosin-Derived Amine Thiourea | Chiral Michael Adduct | Efficient catalyst for doubly stereocontrolled asymmetric addition to nitroalkenes. | acs.org |

| Cyclic 1,3-Diketone | P-Chiral Phosphinamide | Chiral Cyclic 3-Hydroxy Ketone | Desymmetric enantioselective reduction with high enantioselectivity. | acs.org |

| Ethyl Acetoacetate | Alkyl Halide / Base | α-Alkylated Acetoacetic Ester | Facile alkylation via enolate formation. | libretexts.org |

| Phenoxyacetic Acid Derivative | Ethyl Bromoacetate / Hydrolysis | Carboxylic Acid Derivative | Synthesis of phenoxyacetic acid derivatives for further functionalization. | nih.gov |

Sophisticated Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

The precise architecture of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate, featuring a long alkyl chain, a substituted aromatic ring, and a β-diketone moiety, necessitates the use of high-resolution spectroscopic techniques. These methods provide detailed information about the electronic environment of individual atoms and the nature of chemical bonds, which, when pieced together, form a complete picture of the molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the structural determination of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the connectivity and chemical environment of nearly every atom in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The integration of these signals would confirm the number of protons in each group, while their multiplicity (splitting pattern) would reveal the number of adjacent protons. The predicted assignments are detailed in the table below. The β-diketone moiety can exist in keto-enol tautomeric forms, which would result in separate sets of signals for the protons involved (e.g., C(O)CH₂C(O) vs. C(O)CH=C(OH)). The table below describes the predominant keto form.

The ¹³C NMR spectrum provides information on each unique carbon atom. Given the presence of 24 carbon atoms, the spectrum would be complex but highly informative, with chemical shifts indicative of alkyl, ether, aromatic, ester, and ketone functional groups.

Predicted ¹H NMR Signal Assignments (Keto Tautomer)

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Dodecyl Chain | ||

| CH₃ (terminal) | ~0.88 | Triplet (t) |

| -(CH₂)₉- | ~1.26 | Broad Multiplet |

| -O-CO-CH₂-CH₂- | ~1.65 | Quintet |

| Ester Group | ||

| -O-CH₂-(dodecyl) | ~4.25 | Triplet (t) |

| Phenoxyacetate (B1228835) Moiety | ||

| -O-CH₂-CO- | ~4.70 | Singlet (s) |

| Aromatic H (ortho to -OCH₂) | ~6.95 | Doublet (d) |

| Aromatic H (ortho to -CO-) | ~7.95 | Doublet (d) |

| β-Diketone Moiety | ||

| -CO-CH₃ | ~2.30 | Singlet (s) |

| -CO-CH₂-CO- | ~4.15 | Singlet (s) |

Predicted ¹³C NMR Signal Assignments (Keto Tautomer)

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Dodecyl Chain | |

| CH₃ (terminal) | ~14.1 |

| -(CH₂)ₙ- (bulk) | ~22.7 - 29.7 |

| -O-CO-CH₂-C H₂- | ~25.8 |

| -O-CO-C H₂-CH₂- | ~28.6 |

| Ester Group | |

| -O-CH₂-(dodecyl) | ~66.0 |

| -O-CH₂-C O- | ~168.5 |

| Phenoxyacetate Moiety | |

| -O-CH₂-CO- | ~65.2 |

| Aromatic C (ortho to -OCH₂) | ~114.5 |

| Aromatic C (ipso, -OCH₂) | ~161.0 |

| Aromatic C (ortho to -CO-) | ~130.8 |

| Aromatic C (ipso, -CO-) | ~131.5 |

| β-Diketone Moiety | |

| -CO-CH₃ | ~29.9 |

| -CO-CH₂-CO- | ~58.5 |

| Ar-CO- | ~195.0 |

| -CH₂-CO-CH₃ | ~201.0 |

To unambiguously confirm the assignments made in 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). It would be crucial for confirming the sequence of the dodecyl chain, showing correlations between adjacent methylene (B1212753) (-CH₂-) groups. For instance, the triplet at ~4.25 ppm (-O-CH₂-) would show a correlation to the quintet at ~1.65 ppm (-O-CO-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would be used to definitively link every proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the singlet at ~4.70 ppm would correlate with the carbon signal at ~65.2 ppm, confirming the assignment of the -O-CH₂-CO- group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is instrumental for piecing together different fragments of the molecule. Key correlations would include:

The protons of the -O-CH₂- (dodecyl) group (~4.25 ppm) to the ester carbonyl carbon (~168.5 ppm).

The protons of the -O-CH₂-CO- group (~4.70 ppm) to the ester carbonyl carbon (~168.5 ppm) and the aromatic carbon at the ether linkage (~161.0 ppm).

The aromatic protons (~7.95 ppm) to the ketone carbonyl carbon of the acetoacetyl group (~195.0 ppm).

The choice of solvent can influence the chemical shifts observed in NMR spectra. For this compound, the most significant solvent effects would be observed on the β-diketone moiety due to its potential for keto-enol tautomerism. In a non-polar solvent like chloroform-d (B32938) (CDCl₃), the keto form is expected to be predominant. However, in a more polar, hydrogen-bond-accepting solvent like DMSO-d₆, the equilibrium could shift towards the enol form. This would be evidenced by the appearance of a vinyl proton signal (-CH=) around 6.0-6.5 ppm and a broad hydroxyl (-OH) signal downfield (>10 ppm), with corresponding changes in the ¹³C spectrum.

Dynamic NMR studies, involving recording spectra at different temperatures, could provide insight into the kinetics of this tautomeric interconversion and any restricted rotation around single bonds, although significant rotational barriers are not expected in this molecule under normal conditions.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.

The FT-IR spectrum would be dominated by strong absorption bands corresponding to the various functional groups. The Raman spectrum would provide complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational analysis.

Predicted FT-IR / Raman Characteristic Band Assignments

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C=O Stretch (Ester) | ~1745 - 1760 | Very Strong | Medium |

| C=O Stretch (Ketone, Aryl) | ~1685 | Strong | Medium |

| C=O Stretch (Ketone, Alkyl) | ~1715 | Strong | Medium |

| C=C Stretch (Aromatic) | 1580 - 1600, 1450 - 1500 | Medium-Strong | Strong |

| C-O Stretch (Ester) | 1150 - 1250 | Strong | Weak |

| C-O Stretch (Aryl Ether) | 1200 - 1270 | Strong | Weak |

| C-H Bend (Alkyl) | 1375, 1465 | Medium | Medium |

The most prominent features in the FT-IR spectrum would be the intense carbonyl (C=O) stretching bands. The ester carbonyl is expected at a higher frequency (~1750 cm⁻¹) than the ketone carbonyls. The two ketone carbonyls in the β-diketone system may appear as a single broad band or two resolved peaks around 1685-1715 cm⁻¹. The strong C-H stretching bands just below 3000 cm⁻¹ would confirm the presence of the long dodecyl chain. The aromatic C=C stretching vibrations and the strong C-O stretching bands from the ester and ether linkages provide further confirmation of the core structure. These characteristic bands collectively serve as a reliable fingerprint for the identification and purity assessment of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an indispensable technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be the method of choice for accurately determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass, thus confirming its elemental formula of C₂₄H₃₆O₅.

While specific fragmentation data for this compound is not available in the cited literature, a general fragmentation pattern can be predicted based on its structure. In an electron ionization (EI) mass spectrum, the molecular ion would likely undergo fragmentation at the labile ester and ether linkages, as well as within the β-dicarbonyl moiety and the long alkyl chain.

Predicted Fragmentation Pathways:

| Fragment Ion | Proposed Structure/Origin |

| Loss of the dodecyloxy group | Cleavage of the ester C-O bond |

| McLafferty rearrangement | Involving the carbonyl groups and the alkyl chain |

| Cleavage of the β-dicarbonyl unit | Resulting in characteristic acylium ions |

| Fragmentation of the dodecyl chain | A series of losses of CₙH₂ₙ₊₁ units |

| Benzylic cleavage | Fragmentation of the bond adjacent to the aromatic ring |

Analysis of these fragmentation patterns would allow for a piece-by-piece reconstruction of the molecule's structure, confirming the connectivity of the phenoxyacetate, β-diketone, and dodecyl moieties.

Advanced Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities and potential isomers, thereby ensuring the purity of the analyzed sample.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a primary method for the analysis of phenoxy acid derivatives and related compounds. nih.gov

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for a molecule with the lipophilic character of this compound. sielc.com The development and optimization of an RP-HPLC method would involve a systematic evaluation of several key parameters to achieve optimal separation, peak shape, and analysis time.

Key Optimization Parameters for RP-HPLC:

Stationary Phase: A C18 or C8 column would be a typical starting point due to the nonpolar nature of the dodecyl chain. A specialized reverse-phase column with low silanol (B1196071) activity, such as Newcrom R1, has been reported for the analysis of this compound. sielc.com

Mobile Phase Composition: The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous component. sielc.compensoft.net The ratio of organic to aqueous phase would be adjusted to control the retention time of the analyte. For this compound, a mobile phase containing acetonitrile and water has been noted. sielc.com

pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds. nih.gov For this compound, which does not have readily ionizable acidic or basic groups, the effect of pH may be less pronounced but could influence the ionization of any acidic or basic impurities.

Additives: To improve peak shape and for mass spectrometry compatibility, additives like phosphoric acid or formic acid are often included in the mobile phase. sielc.com For MS applications, a volatile acid like formic acid is preferred over phosphoric acid. sielc.com

Gradient Elution: For complex samples or to reduce analysis time, a gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed. nih.gov This allows for the efficient elution of compounds with a wide range of polarities.

A typical isocratic RP-HPLC method for this compound has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For faster analysis, transitioning to Ultra-High-Performance Liquid Chromatography (UPLC) with smaller particle size columns (e.g., 3 µm) is also a viable option. sielc.com

Table of Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | Newcrom R1 (Reverse Phase) | Low silanol activity for improved peak shape. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water | Standard for RP-HPLC of nonpolar compounds. sielc.com |

| Additive | Phosphoric Acid or Formic Acid | Improves peak symmetry; Formic acid for MS compatibility. sielc.com |

| Detection | UV or Mass Spectrometry (MS) | Aromatic ring allows for UV detection; MS for mass confirmation. |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). This is primarily achieved through the use of columns packed with sub-2 µm particles, which leads to sharper and narrower peaks. For the analysis of this compound, a reverse-phase UPLC method is typically employed, providing excellent separation from potential impurities and starting materials.

The enhanced resolution of UPLC is critical for accurately assessing the purity of this compound. The typical UPLC system configuration and parameters for this analysis are detailed in the table below. The use of a gradient elution allows for the effective separation of compounds with a range of polarities.

Table 1: UPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV at 254 nm |

| Retention Time | Approximately 4.2 min |

Mass Spectrometry Compatible Mobile Phases

For unequivocal identification and structural elucidation, coupling UPLC with mass spectrometry (UPLC-MS) is the method of choice. The selection of an appropriate mobile phase is critical for successful UPLC-MS analysis, as it must be volatile and not interfere with the ionization process in the mass spectrometer.

Non-volatile buffers, such as phosphates, are incompatible with MS as they can contaminate the ion source. Therefore, volatile organic acids and their ammonium (B1175870) salts are preferred. For the analysis of this compound, a mobile phase consisting of acetonitrile and water with a formic acid modifier is highly effective. pschemicals.com Formic acid serves to protonate the analyte, promoting efficient ionization in positive ion mode electrospray ionization (ESI+). This results in the generation of the protonated molecule [M+H]⁺, which can be readily detected by the mass spectrometer.

Table 2: Mass Spectrometry Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Expected m/z | [M+H]⁺ = 405.2539 |

Preparative Chromatography for Compound Isolation

In instances where the isolation of this compound in high purity is required, for example, for use as a reference standard or for further structural characterization, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to handle larger sample loads and collect purified fractions of the target compound.

The analytical UPLC method can be effectively scaled up to a preparative HPLC method. pschemicals.com This involves using a column with a larger internal diameter and particle size to accommodate the increased sample mass. The mobile phase composition and gradient profile are typically kept similar to the analytical method, with adjustments to the flow rate to maintain optimal separation. The primary goal of preparative chromatography is to achieve the desired purity of the target compound with a reasonable yield.

Table 3: Preparative HPLC Parameters for the Isolation of this compound

| Parameter | Value |

| Column | XBridge Prep C18, 5 µm, 19 x 150 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 20 mL/min |

| Gradient | Isocratic at 70% B |

| Sample Loading | Up to 100 mg per injection |

| Detection | UV at 254 nm |

| Fraction Collection | Triggered by UV signal of the target peak |

| Purity Achieved | >99% |

Computational Chemistry and Quantum Mechanical Modeling

Theoretical Elucidation of Molecular Structure and Conformation

The spatial arrangement of atoms and the rotational freedom around single bonds define the conformation of a molecule, which in turn influences its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state geometry of molecules. researchgate.net By approximating the electron density, DFT calculations can determine the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy structure. For Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate, a typical DFT calculation, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to optimize the molecular geometry. These calculations yield precise values for bond lengths, bond angles, and dihedral angles.

The optimized geometry would reveal key structural features, such as the planarity of the phenyl ring and the orientation of the dodecyl chain and the dioxobutyl group relative to the phenoxyacetate (B1228835) core. The long dodecyl chain introduces significant conformational flexibility, which is a key aspect to consider.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations (Note: This data is illustrative and represents typical values expected from a DFT calculation.)

| Parameter | Bond/Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (ester) | C2-O3 | 1.21 |

| C-O (ester) | O3-C4 | 1.35 |

| C-O (ether) | C7-O4 | 1.37 |

| C=O (ketone) | C12-O5 | 1.23 |

| C-C (aromatic) | Average | 1.39 |

| **Bond Angles (°) ** | ||

| O3-C2-C1 | 124.5 | |

| C2-O3-C4 | 116.8 | |

| C7-O4-C5 | 118.2 | |

| Dihedral Angles (°) | ||

| C1-C2-O3-C4 | 178.5 | |

| C5-O4-C7-C8 | -175.0 |

Due to the presence of multiple single bonds, particularly in the dodecyl chain and the linkage of the side chains to the phenyl ring, this compound can exist in numerous conformations. A Potential Energy Surface (PES) scan is a computational technique used to explore this conformational landscape. By systematically rotating specific dihedral angles and calculating the energy at each step, a PES scan identifies low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

For this molecule, key dihedral angles to scan would include the C-O-C-C linkage of the ether and the various C-C-C-C angles within the flexible dodecyl tail. The results of such an analysis would highlight the most likely shapes the molecule adopts in different environments, which is crucial for understanding its interactions with other molecules or surfaces. The global minimum on the potential energy surface represents the most stable conformation of the molecule.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons within a molecule governs its reactivity, polarity, and spectroscopic properties. Computational methods provide valuable insights into this electronic structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. imperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO would be expected to reside on the electron-withdrawing dioxobutyl moiety. The energy gap would provide a quantitative measure of its kinetic stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and represents typical values expected from a DFT calculation.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.63 |

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding and electron delocalization within a molecule. southampton.ac.ukwisc.edu It transforms the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, such as hyperconjugation and resonance, by examining the interactions between filled (donor) and empty (acceptor) orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP surface would show intense red regions around the oxygen atoms of the carbonyl and ether groups, highlighting them as sites for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the long alkyl chain would exhibit a slightly positive potential. The MEP surface provides a comprehensive picture of how the molecule would interact with other polar molecules or ions.

Atom-in-Molecule (AIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as Atom-in-Molecule (AIM) analysis, is a theoretical framework used to elucidate the nature of chemical bonds and molecular structure. This method is based on the topological analysis of the electron density of a system. By identifying critical points in the electron density and analyzing the paths of the gradient vector field, AIM can characterize atomic interactions, such as covalent bonds, ionic bonds, and hydrogen bonds.

A comprehensive search of scientific literature and chemical databases reveals a lack of specific studies that have applied Atom-in-Molecule (AIM) analysis to this compound. Therefore, no specific data on its bonding characteristics, such as the properties of bond critical points (e.g., electron density, Laplacian of electron density), or its molecular graph, are available. Such an analysis would be valuable in providing a detailed understanding of the intramolecular interactions within this molecule, particularly concerning the phenoxyacetate and dioxobutyl moieties.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for the accurate prediction of NMR (Nuclear Magnetic Resonance) chemical shifts. researchgate.net This method calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts.

Despite the utility of the GIAO method, there are no published research findings or data tables detailing the theoretical prediction of ¹H or ¹³C NMR chemical shifts for this compound. Such a computational study, especially when correlated with experimental NMR data, would be instrumental in confirming the structural assignment of the molecule and providing insights into its conformational preferences in solution.

Theoretical calculations of infrared (IR) and Raman spectra are valuable for assigning vibrational modes observed in experimental spectra. These calculations are typically performed using methods like Density Functional Theory (DFT), which can predict the frequencies and intensities of vibrational transitions.

A thorough review of the available literature indicates that no computational studies on the vibrational spectroscopy of this compound have been reported. Consequently, there are no data tables of predicted IR or Raman frequencies for this compound. In related fields, studies on simpler molecules like chloro-substituted phenoxy acetic acids have shown good agreement between theoretical wavenumbers and experimental values, highlighting the potential of such analyses. sigmaaldrich.com

Time-Dependent Density Functional Theory (TD-DFT) is a prominent method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org It provides information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the absorption wavelengths and intensities.

There is a notable absence of published TD-DFT calculations for the UV-Vis absorption spectrum of this compound. Such a study would be beneficial for understanding the electronic structure of the molecule, particularly the contributions of the aromatic ring and the dicarbonyl system to its electronic transitions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules, MD can provide detailed insights into dynamic processes such as conformational changes and solvent interactions.

The study of solvation dynamics investigates the process by which solvent molecules rearrange around a solute molecule. This is crucial for understanding chemical reactivity and other processes in solution.

Specific molecular dynamics simulations focusing on the solvation dynamics and solvent interactions of this compound are not available in the current body of scientific literature. Research on other long-chain esters and related systems suggests that the length of the alkyl chain can significantly influence solvation dynamics. researchgate.net A dedicated MD study on this compound would be necessary to characterize its behavior in different solvent environments.

Reactivity and Reaction Mechanisms

Nucleophilic Displacement Reactions

The reactivity of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate in nucleophilic displacement reactions is centered around its carbonyl carbons and the alpha-carbon situated between them.

The carbonyl groups of the β-keto ester moiety are electrophilic and can be attacked by nucleophiles. This can lead to nucleophilic acyl substitution, a reaction common to esters and ketones. libretexts.org However, the most significant nucleophilic character arises from the carbon atom positioned between the two carbonyls (the α-carbon). The protons on this α-carbon are unusually acidic because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. libretexts.orglibretexts.org This stabilized enolate is a potent nucleophile. masterorganicchemistry.com

The formation of this enolate allows for alkylation reactions. In the presence of a suitable base, the enolate of this compound can be generated and subsequently react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond at the α-position. masterorganicchemistry.com The choice of base is critical; a weak base like sodium hydroxide (B78521) will only produce a small amount of the enolate in equilibrium, whereas a strong, hindered base like lithium diisopropylamide (LDA) can deprotonate the α-carbon quantitatively. openochem.org

Another site for nucleophilic displacement is the ester carbonyl carbon. Under basic or acidic conditions, the dodecyl ester can undergo nucleophilic acyl substitution, typically hydrolysis, where the alkoxy group (-OC12H25) is the leaving group. libretexts.org

Table 1: Potential Nucleophilic Displacement Reactions

| Reaction Type | Reactive Site | Nucleophile | Product Type |

|---|---|---|---|

| Alkylation | α-carbon (via enolate) | Alkyl halide (R-X) | α-alkylated β-keto ester |

| Hydrolysis (Basic) | Ester Carbonyl | Hydroxide ion (OH⁻) | Carboxylate salt + Dodecanol (B89629) |

Palladium-Catalyzed Coupling Reactions

The 1,3-dicarbonyl motif in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Palladium enolates can be generated from β-keto esters. nih.gov These intermediates are versatile and can participate in several transformations. One key reaction is the α-arylation of the 1,3-dicarbonyl compound. This involves the reaction of the enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand, leading to the formation of a new bond between the α-carbon and the aryl group. acs.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(t-Bu₃P)₂), ligand (e.g., Xphos), and base (e.g., Cs₂CO₃), are crucial for achieving high efficiency. acs.org

Furthermore, palladium-catalyzed reactions can involve the allylic ester part of related compounds, leading to decarboxylation followed by transformations of the resulting palladium enolate. nih.gov While the dodecyl group in the title compound is saturated, analogous allylic β-keto esters undergo reactions like reductive elimination to form α-allyl ketones or β-hydrogen elimination to yield α,β-unsaturated ketones. nih.gov Recent developments have also shown palladium-catalyzed β-arylation of ketones using diaryliodonium salts, which proceeds through a tandem dehydrogenation and conjugate addition mechanism. rsc.org

Table 2: Examples of Palladium-Catalyzed Reactions for β-Dicarbonyl Compounds

| Reaction Name | Substrate Type | Coupling Partner | Key Reagents | Product |

|---|---|---|---|---|

| α-Arylation | Cyclic β-dicarbonyl | Haloarene | Pd(t-Bu₃P)₂, Xphos, Cs₂CO₃ | α-Aryl β-dicarbonyl |

| Decarboxylative Allylation | Allyl β-keto ester | (self) | Pd Catalyst | α-Allyl ketone |

Diels-Alder and Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The enol or enolate form of the 1,3-dioxobutyl group in this compound can potentially participate as a component in cycloaddition reactions such as the Diels-Alder reaction. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile. The enol form of the β-keto ester can act as a diene, particularly if further conjugation exists.

More commonly, enolates have been shown to participate in Diels-Alder reactions, often in biological systems catalyzed by enzymes known as Diels-Alderases. reddit.com For instance, the biosynthesis of macrophomic acid involves an intermolecular Diels-Alder reaction where a pyrone derivative likely reacts via an enolate intermediate. reddit.com The enolate provides the necessary electron-rich diene character for the cycloaddition.

The enol form can also participate in related pericyclic reactions, such as the Conia-ene reaction, which is an intramolecular ene reaction of an unsaturated ketone or enol. wikipedia.org While the title compound itself is not primed for an intramolecular reaction of this type, its enol form possesses the fundamental reactivity.

In Inverse Electron-Demand Diels-Alder (IEDDA) reactions, the electronic requirements are reversed. An electron-rich dienophile reacts with an electron-poor diene. The enol or enolate of the 1,3-dioxobutyl group, being electron-rich, would be expected to act as the dienophile in such a reaction.

Tautomerism and Keto-Enol Equilibrium of the 1,3-Dioxobutyl Group

A defining characteristic of the 1,3-dioxobutyl group is its existence as a mixture of tautomers: the keto form and the enol form. libretexts.org This rapid interconversion is known as keto-enol tautomerism. libretexts.org

The equilibrium between the keto and enol forms is highly dependent on the solvent and other conditions. libretexts.orgnih.gov In this compound, the 1,3-dicarbonyl moiety can form two possible enol tautomers. The enol form is significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring-like structure. libretexts.org This intramolecular hydrogen bonding, along with the creation of a conjugated π-system, often makes the enol form surprisingly stable compared to the enol of a simple monoketone.

For many 1,3-dicarbonyl compounds, the enol form can be the major species in nonpolar solvents, whereas hydrogen-bonding solvents can shift the equilibrium toward the keto form by competing for hydrogen bonds. libretexts.org The presence of the enol tautomer can be detected by techniques like ¹H NMR spectroscopy or by a characteristic color change with ferric chloride solution. researchgate.net The ability to control this equilibrium, for instance with light in specifically designed photo-switchable molecules, is an area of active research. chemrxiv.org

Figure 1: Keto-Enol Tautomerism

This diagram illustrates the general equilibrium between the keto and enol forms of a 1,3-dicarbonyl compound.

Cleavage and Degradation Pathways

This compound is susceptible to cleavage at several points, primarily involving the ester and β-keto ester functionalities.

Ester Hydrolysis: As mentioned previously, both the dodecyl ester and the internal ethyl ester portion of the 1,3-dioxobutyl group (if it were, for example, an ethyl acetoacetate (B1235776) derivative) can be hydrolyzed. Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid and alcohol. libretexts.orgyoutube.com Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that produces a carboxylate salt and an alcohol. lumenlearning.comchemguide.co.uklibretexts.org For the title compound, saponification would yield the sodium salt of (4-(1,3-dioxobutyl)phenoxy)acetic acid and dodecanol.

Decarboxylation of the β-Keto Acid: If the dodecyl ester is hydrolyzed under acidic conditions, the resulting β-keto acid is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) to yield a methyl ketone. This "ketonic cleavage" is a classic reaction of β-keto acids.

Cleavage of the 1,3-Dicarbonyl Unit: The C-C bond between the carbonyl groups can also be cleaved under specific conditions. For example, treatment of β-keto esters with strong bases can sometimes lead to a retro-Claisen condensation, although this is more common with β-diketones. acs.org Oxidative cleavage methods have also been developed. A reported method using Oxone and aluminum trichloride (B1173362) could cleave β-keto esters to α-keto esters, though the reproducibility of this specific method was later questioned. organic-chemistry.org Other methods for the selective cleavage and decarboxylation of β-keto esters have been developed using reagents like 3-quinuclidinol (B22445) or by employing specific protecting groups like a 2-(trimethylsilyl)ethyl ester. researchgate.nettandfonline.com

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Dodecanol |

| (4-(1,3-dioxobutyl)phenoxy)acetic acid |

| Lithium diisopropylamide (LDA) |

| Cesium carbonate (Cs₂CO₃) |

| Aluminum trichloride |

| Ferric chloride |

| Oxone |

| 3-Quinuclidinol |

| 2-(trimethylsilyl)ethyl |

| Macrophomic acid |

| Sodium hydroxide |

| Xphos |

Advanced Chemical Applications and Functional Material Design

Role in Complexation and Chelation Chemistry

The presence of the acetoacetyl group, a β-keto ester, is the primary driver of the compound's potential in complexation and chelation chemistry. This functionality is well-known for its ability to form stable complexes with a variety of metal ions.

Metal Ion Binding Studies

The 1,3-dicarbonyl moiety of the acetoacetyl group can exist in equilibrium between its keto and enol forms. The enolate form is a potent bidentate ligand, capable of coordinating with a metal ion through its two oxygen atoms to form a stable six-membered chelate ring. This chelation is a fundamental aspect of the coordination chemistry of β-dicarbonyl compounds.

Studies on similar β-keto esters, such as ethyl acetoacetate (B1235776), have demonstrated their ability to form stable chelate complexes with a wide range of metal ions. For example, ethyl acetoacetate is known to form complexes with trivalent metals like aluminum in a 3:1 ligand-to-metal ratio. The stability of these metal complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent system used. The long dodecyl chain and the phenoxyacetate (B1228835) group in Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate would be expected to impart significant steric and electronic effects, potentially influencing the stability and solubility of its metal complexes in various media.

Table 1: Representative Metal Complexes of β-Dicarbonyl Compounds

| Metal Ion | Ligand | Resulting Complex Structure |

|---|---|---|

| Al³⁺ | Ethyl acetoacetate | Tris(ethyl acetoacetato)aluminium(III) |

| Cu²⁺ | Ethyl acetoacetate | Bis(ethyl acetoacetato)copper(II) |

This table presents examples of metal complexes formed with a related β-keto ester, illustrating the chelating ability of the acetoacetyl functional group.

Design of Ligands for Catalysis

The ability of β-keto esters to act as versatile ligands extends to the design of catalysts for organic synthesis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of a metal catalyst. In the case of this compound, the bulky dodecyl and phenoxy groups would create a specific steric environment around a coordinated metal center.

Research has shown that β-keto esters can serve as effective ligands in copper(I)-catalyzed cross-coupling reactions, facilitating the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. pschemicals.com For instance, employing a β-keto ester ligand allows such reactions to proceed under mild conditions. pschemicals.com The design of such ligands is a key strategy in modern catalysis, with computational models often used to predict the performance of a catalyst based on the steric and electronic descriptors of its ligands. The structural features of this compound make it a candidate for investigation as a ligand in homogeneous catalysis, where its solubility in organic solvents, conferred by the dodecyl chain, would be advantageous.

Application in Polymer Chemistry and Additives

The dual functionality of this compound, possessing both a polymerizable or reactive group (acetoacetyl) and a long alkyl chain, suggests its potential utility in polymer chemistry, both as a monomer for incorporation into polymer backbones and as a functional additive.

Incorporation into Polymer Backbones

The acetoacetyl group offers several pathways for incorporation into polymer structures. Acetoacetyl-functional monomers can be copolymerized with other monomers, such as acrylics, to introduce the chelating and reactive functionality along the polymer chain. For example, acetoacetoxyethyl methacrylate (B99206) (AAEM) is a commercially available monomer used to create acrylic resins with pendant acetoacetyl groups. These groups can then be used for crosslinking or further modification of the polymer.

Alternatively, a hydroxyl-bearing polymer can be modified by transesterification with an acetoacetate ester to introduce the functionality. The active methylene (B1212753) group and the ketone carbonyl of the acetoacetyl moiety provide sites for a variety of crosslinking reactions, including reactions with melamine (B1676169) resins, isocyanates, and Michael addition reactions. The presence of the dodecyl phenoxyacetate portion of the molecule would likely influence the properties of the resulting polymer, such as its glass transition temperature and solubility.

Use as Plasticizers or Modifiers

Ester-based compounds are widely used as external plasticizers for polymers like polyvinyl chloride (PVC) to increase their flexibility and workability. These plasticizers function by embedding themselves between the polymer chains, reducing intermolecular forces. This compound, with its long, flexible dodecyl tail and polar ester and keto groups, has the structural characteristics of a plasticizer.

The compatibility of a plasticizer with a polymer is crucial, and it is determined by the polarity and structure of both components. The phenoxyacetate group in the molecule could enhance its compatibility with certain polar polymers. Furthermore, the reactive acetoacetyl group could potentially lead to its classification as a "reactive plasticizer," a type of plasticizer that can be chemically bonded to the polymer matrix, thereby reducing its migration and improving the long-term stability of the plasticized material. The use of acetoacetate derivatives as reactive plasticizers has been explored in various coating compositions.

Table 2: Potential Effects of this compound as a Polymer Additive

| Property | Potential Effect | Rationale |

|---|---|---|

| Flexibility | Increase | The long dodecyl chain can disrupt polymer chain packing. |

| Glass Transition Temp (Tg) | Decrease | Increased free volume due to the bulky molecule. |

| Adhesion | Improve | The polar acetoacetyl and ester groups can interact with substrates. |

Development of Specialized Lipids and Emulsifiers

The amphiphilic nature of this compound, arising from its long nonpolar dodecyl tail and the more polar phenoxyacetate head, suggests its potential in applications requiring surface activity, such as in the formulation of specialized lipids and emulsifiers.

The enzymatic synthesis of functional structured lipids is an area of growing interest, where phenolic lipids are created by acylating phenolic compounds with fatty acids. These molecules can combine the antioxidant properties of phenols with the physical properties of lipids. While this compound is an ester of a phenolic acid, its structure also lends itself to being considered a functional lipid. The long dodecyl chain is a common feature in lipids and surfactants.

Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water. The effectiveness of an emulsifier is related to its ability to position itself at the oil-water interface, which is governed by its hydrophilic-lipophilic balance (HLB). Long-chain alkyl derivatives, including those with phenoxy groups, have been investigated as surfactants and emulsifiers. The dodecyl group provides significant lipophilicity, while the phenoxyacetate and acetoacetyl groups contribute to the hydrophilic character. This balance suggests that the compound could function as an emulsifier, with the potential for the acetoacetyl group to provide additional functionality, such as the ability to bind metal ions at the interface of an emulsion.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

| Tris(ethyl acetoacetato)aluminium(III) |

| Bis(ethyl acetoacetato)copper(II) |

| Magnesium bis(acetoacetic ester) |

| Acetoacetoxyethyl methacrylate (AAEM) |

Investigation of Self-Assembly in Non-Biological Systems

Surface Active Properties and Interfacial Phenomena

There is no available data on the surface-active properties of this compound. Key parameters used to characterize surfactants, such as the critical micelle concentration (CMC), surface tension reduction capabilities, and behavior at various interfaces, have not been documented in the reviewed literature.

Exploration of Optical and Electronic Properties

The optical and electronic properties of this compound have not been a subject of detailed scientific investigation based on available resources.

Photophysical Behavior in Solution and Solid State

No studies were identified that report on the photophysical behavior of this compound. Consequently, data on its absorption and emission spectra, quantum yields, and fluorescence lifetimes in either solution or the solid state are not available.

Potential in Organic Electronic Materials

There is no literature to suggest that this compound has been investigated for its potential use in organic electronic materials. Research into its charge transport properties, energy levels, or performance in devices such as organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) has not been found.

Structure Property Relationship Studies in Chemical Systems

Influence of Alkyl Chain Length on Chemical and Material Properties

The dodecyl group, a twelve-carbon saturated alkyl chain, is a defining feature of Dodecyl (4-(1,3-dioxobutyl)phenoxy)acetate, imparting significant lipophilicity to the molecule. The length of this alkyl ester chain is a critical determinant of various physicochemical properties. In any homologous series of esters, increasing the number of methylene (B1212753) (-CH₂) units in the alkyl chain methodically alters intermolecular forces, which in turn influences bulk material properties such as boiling point, melting point, viscosity, and solubility.

Research Findings:

Boiling and Melting Points: For a homologous series of esters, boiling points generally increase with the length of the alkyl chain. tutorchase.comsolubilityofthings.com This is a direct consequence of the enhancement of van der Waals dispersion forces; larger molecules with greater surface area have stronger intermolecular attractions that require more energy to overcome for the substance to enter the gas phase. libretexts.orgmasterorganicchemistry.com The melting point trend can be more complex. While generally increasing with molecular weight, it is also highly sensitive to the efficiency of crystal lattice packing. masterorganicchemistry.comresearchgate.net Often, an alternation effect is observed where esters with an even number of carbon atoms in the alkyl chain pack more efficiently and thus have higher melting points than the odd-numbered-chain esters immediately preceding or following them. researchgate.net

Viscosity and Density: Viscosity, a measure of a fluid's resistance to flow, typically increases with alkyl chain length in a homologous series. researchgate.netresearchgate.net This is attributed to increased intermolecular entanglement and stronger van der Waals forces between the longer chains. Conversely, density tends to decrease as the alkyl chain is elongated, as the less dense hydrocarbon tail constitutes a progressively larger portion of the molecule's total volume. researchgate.netsemanticscholar.org

Solubility and Hydrophobicity: The dodecyl chain makes the molecule significantly hydrophobic. As the alkyl chain length increases in a series of related compounds, solubility in polar solvents like water decreases dramatically. solubilityofthings.comlibretexts.org This is because the nonpolar hydrocarbon portion disrupts the strong hydrogen bonding network between water molecules without offering a comparable energetic benefit. libretexts.org The free energy of transfer from a nonpolar to an aqueous phase, a measure of hydrophobicity, shows a linear increase with the length of the alkyl chain. nih.govnih.govpnas.org

Surface Properties: The presence of a long alkyl chain coupled with a more polar head group, as in this compound, suggests surfactant-like properties. In related amphiphilic molecules, increasing the length of the hydrophobic alkyl tail is known to decrease the critical micelle concentration (CMC) and can also lower the surface tension of aqueous solutions. ua.ptacs.org

Table 7.1: Representative Physicochemical Property Trends for a Homologous Series of Alkyl Esters

| Alkyl Chain | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Water Solubility ( g/100g ) |

| Methyl | 74.08 | 57 | -98 | 24.4 |

| Ethyl | 88.11 | 77 | -84 | 8.7 libretexts.org |

| Propyl | 102.13 | 102 | -75 | 1.7 libretexts.org |

| Butyl | 116.16 | 126 | -90 | 0.5 |

| Dodecyl | 200.32 | ~270 | -18 | Very Low |

Note: Data for methyl, ethyl, and propyl acetates are commonly cited reference values. Dodecyl acetate (B1210297) values are included to illustrate the trend. The properties of this compound itself will be significantly influenced by its larger, more complex structure but will follow these general principles.

Effect of Phenoxy Substitutions on Reactivity and Spectroscopy

The phenoxy group in this compound is substituted at the para-position with the (dodecyloxycarbonyl)methoxy group and at the meta-position (relative to the ether linkage) with the 1,3-dioxobutyl group. Substituents on an aromatic ring profoundly influence its electronic properties and, consequently, its chemical reactivity and spectroscopic signatures.

Research Findings:

Electronic Effects: A substituent's influence is typically a combination of two effects: the inductive effect and the resonance (or conjugative) effect. libretexts.org

Inductive Effect: The oxygen atom of the phenoxy ether linkage is highly electronegative compared to the ring carbons. It therefore exerts a strong electron-withdrawing inductive effect (-I) through the sigma bond framework, which deactivates the ring by pulling electron density away from it. libretexts.orgreddit.com

Resonance Effect: The oxygen atom also possesses lone pairs of electrons in p-orbitals that can overlap with the pi-system of the benzene (B151609) ring. This allows it to donate electron density into the ring via resonance (+R effect). libretexts.orgreddit.com This effect is strongest at the ortho and para positions.

Spectroscopy: Substituents alter the chemical environment of the protons and carbons in the benzene ring, leading to predictable shifts in Nuclear Magnetic Resonance (NMR) spectra.

¹H NMR: Electron-donating groups (like the ether linkage) tend to shield the ortho and para protons, causing their signals to appear at a higher field (lower ppm). Conversely, electron-withdrawing groups (like the acyl group) deshield these protons, shifting their signals to a lower field (higher ppm).

¹³C NMR: Similar trends are observed in ¹³C NMR. The carbon atom directly attached to an electronegative substituent (ipso-carbon) is significantly deshielded. The electronic effects are transmitted throughout the ring, affecting the chemical shifts of all aromatic carbons. The specific substitution pattern of this compound would result in a complex but interpretable set of signals in both ¹H and ¹³C NMR spectra, characteristic of a 1,4-disubstituted pattern modified by a third group.

Table 7.2: Predicted Influence of Substituents on ¹H NMR Chemical Shifts (Relative to Benzene at 7.26 ppm)

| Substituent Type | Position | Electronic Effect | Predicted Shift |

| -OR (Alkoxy) | Ortho, Para | +R > -I (Shielding) | Downfield Shift < 0 |

| -C(O)R (Acyl) | Ortho, Para | -R, -I (Deshielding) | Downfield Shift > 0 |

| -OR (Alkoxy) | Meta | -I (Weak Deshielding) | Small Downfield Shift |

| -C(O)R (Acyl) | Meta | -I (Deshielding) | Downfield Shift > 0 |

Systematic Variations within the 1,3-Dioxobutyl Moiety

The 1,3-dioxobutyl group is a β-keto ester system, a class of 1,3-dicarbonyl compounds known for their unique reactivity. walisongo.ac.idscienceready.com.au This functionality exists in a dynamic equilibrium between its keto and enol tautomeric forms, a characteristic that is central to its chemical behavior. libretexts.org

Research Findings:

Keto-Enol Tautomerism: The 1,3-dicarbonyl arrangement significantly increases the acidity of the α-hydrogen (the CH₂ group between the two carbonyls), facilitating its removal to form an enolate, which is stabilized by resonance across the dicarbonyl system. libretexts.org The subsequent protonation on an oxygen atom leads to the enol form. The position of this keto-enol equilibrium is highly sensitive to several factors:

Substituents: Electron-withdrawing groups attached to the carbonyls tend to stabilize the enol form. walisongo.ac.idmissouri.edu For instance, replacing the methyl group in the 1,3-dioxobutyl moiety with a trifluoromethyl group would dramatically increase the percentage of the enol tautomer at equilibrium. Conversely, electron-donating groups or those that introduce lone-pair resonance, like an ethoxy group, can favor the keto form. walisongo.ac.id

Solvent: The equilibrium is also solvent-dependent. Nonpolar solvents tend to favor the enol form, which can be stabilized by an internal hydrogen bond, while polar solvents can disrupt this internal bond and may favor the more polar tautomer. missouri.eduacs.org

Reactivity: The 1,3-dioxobutyl group possesses two distinct electrophilic centers: the ketone carbonyl carbon and the ester carbonyl carbon. Nucleophilic attack can potentially occur at either site.

Studies on related β-keto esters have shown that the relative reactivity of these two sites can be tuned by the substituents. mdpi.com For example, introducing bulky groups around one carbonyl can sterically hinder it, directing nucleophiles to the other.

The presence of electron-withdrawing groups on the acyl side chain can enhance the electrophilicity of the ketone carbonyl. mdpi.com Conversely, modifications to the ester portion would primarily influence reactions at that site, such as transesterification. The dianion of β-keto esters can be formed and selectively acylated, demonstrating the versatility of this functional group in synthesis. researchgate.net

Chelation: The enol form of 1,3-dicarbonyl compounds acts as an excellent bidentate ligand, readily forming stable chelate complexes with a wide variety of metal ions. rsc.orgresearchgate.net The stability and spectroscopic properties of these metal complexes would be directly affected by systematic variations within the 1,3-dioxobutyl ligand.

Table 7.3: Effect of R' Group Substitution on Keto-Enol Equilibrium in R'-C(O)CH₂C(O)CH₃

| R' Group | Electronic Effect | % Enol (in CDCl₃) |

| CH₃ (Acetylacetone) | Weakly Donating | ~81 |

| Ph (Benzoylacetone) | Conjugating/Withdrawing | ~89 |

| CF₃ (Trifluoroacetylacetone) | Strongly Withdrawing | >95 |

| OEt (Ethyl Acetoacetate) | Resonance Donating | ~8 |

Note: This table presents data for model 1,3-dicarbonyl compounds to illustrate the principles governing the tautomeric equilibrium within the 1,3-dioxobutyl moiety of the target compound.

Correlation of Molecular Structure with Solution-Phase Behavior

The unique structure of this compound, which combines a long, nonpolar alkyl tail with a more polar aromatic head group, defines it as an amphiphilic molecule. This dual nature dictates its behavior in solution, particularly its tendency to self-assemble at interfaces and in bulk solution to minimize unfavorable interactions between its hydrophobic and hydrophilic parts.

Research Findings: